Biotinamidocaproyl hydrazide
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Overview
Description
Biotinamidocaproyl hydrazide is a complex organic compound that features a unique combination of functional groups, including a hydrazino group, an oxo group, and a thieno[3,4-d]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinamidocaproyl hydrazide typically involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core This core can be synthesized through a series of reactions, including cyclization and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Biotinamidocaproyl hydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, pH levels, and solvent choices to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohol derivatives, and substituted hydrazino compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Biotinamidocaproyl hydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Biotinamidocaproyl hydrazide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with target proteins, leading to the modulation of their activity. The thieno[3,4-d]imidazole moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways. These interactions contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Biotinamidocaproyl hydrazide include:
- N-(6-Amino-6-oxohexyl)-5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-yl)pentanamide
- N-(6-Azido-6-oxohexyl)-5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-yl)pentanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazino group allows for unique reactivity and interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(6-hydrazinyl-6-oxohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJWOSAXNHWBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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